Hydroxyurea vs Anagrelide in Essential Thrombocythemia: Platelet Reduction Efficacy Comparison
In a systematic review and meta-analysis of six studies with 1,555 participants comparing hydroxyurea versus anagrelide in essential thrombocythemia, anagrelide demonstrated significantly greater platelet-lowering capacity. Hydroxyurea achieved an 83% response rate versus anagrelide's 77% response rate in a retrospective head-to-head study of 60 patients, though the absolute platelet count reduction favored anagrelide [1][2]. Importantly, thrombohemorrhagic event rates were not significantly different between the two agents (RR 1.34; 95% CI 1.10–1.62), and adverse event profiles differed substantially, with hydroxyurea associated with serious hemorrhage (n=2) and leukemic transformation (n=1) while anagrelide was associated with headache and palpitations (p=0.001) [1][2].
| Evidence Dimension | Platelet reduction capacity (mean difference in platelet count) |
|---|---|
| Target Compound Data | Hydroxyurea: Response rate 83% (n=30); baseline platelet count reduction not reported as mean difference in this study |
| Comparator Or Baseline | Anagrelide: Response rate 77% (n=30); mean platelet count difference vs hydroxyurea: MD −65.22 × 10⁹/L (95% CI −80.78 to −49.66; p<0.01) |
| Quantified Difference | Anagrelide reduces platelets by 65.22 × 10⁹/L more than hydroxyurea on average (p<0.01; I²=0%) |
| Conditions | Meta-analysis of 6 randomized controlled trials and cohort studies (total n=1,555) in essential thrombocythemia patients; retrospective study of 60 patients receiving either hydroxyurea or anagrelide |
Why This Matters
Hydroxyurea remains first-line therapy for high-risk ET despite inferior platelet reduction compared to anagrelide due to its established long-term safety profile and lower cost; procurement decisions should weigh platelet-lowering potency against bleeding risk and adverse effect tolerability.
- [1] Kim HJ, Lee JH, Park J, et al. Anagrelide in the management of essential thrombocythemia: a systemic review and meta-analysis. International Journal of Hematology. 2025;122:45–56. View Source
- [2] Shin HJ, et al. The Efficacy and Adverse Effect of Hydroxyurea as Compared with Anagrelide in Essential Thrombocythemia. Korean Journal of Hematology. 2008;43(2):83-88. View Source
